Furo[2,3-c]pyridine, 2-methyl-
Overview
Description
Synthesis Analysis
The synthesis of 2-methylfuro[2,3-c]pyridine involves various methods, including cyclization reactions. One common approach is the Rh-catalyzed tandem reaction , which constructs an AIE (Aggregation-Induced Emission) active photosensitizer. This photosensitizer, named LIQ-TF , emits near-infrared light, has high quantum yield, and efficiently generates singlet oxygen and hydroxyl radicals. LIQ-TF can be used for specific imaging and photodynamic ablation .
Molecular Structure Analysis
The molecular structure of 2-methylfuro[2,3-c]pyridine consists of a pyridine ring fused with a furan ring. The methyl group at position 2 adds steric effects and influences its reactivity. The IUPAC Standard InChI for this compound is: InChI=1S/C8H7NO/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5H,1H3 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Melatonin Analogues
Researchers have synthesized 2,3,5-substituted furo[2,3-b]pyridine and methyl 2,5-substituted furo[2,3-c]pyridine-3-carboxylate using palladium-catalyzed reactions. These compounds are derivatives of furo[2,3-c]pyridine and have potential applications in developing melatonin analogues, which could have implications for sleep disorders and antioxidant activity (Poel, Guillaumet, & Viaud-Massuard, 2002).
Electrophilic Cyclization for Heterocycle Synthesis
Furo[2,3-c]pyridine derivatives have been synthesized through electrophilic cyclization of o-acetoxy- and o-benzyloxyalkynylpyridines. This method offers an accessible route to 2,3-disubstituted furo[2,3-c]pyridines, showcasing the versatility of these compounds in constructing complex heterocyclic structures (Arcadi et al., 2002).
Regioselective Lithiations
A detailed procedure has been developed for regioselective lithiations of furo[2,3-c]pyridine, leading to the synthesis of several polysubstituted derivatives. These methodologies facilitate the construction of complex molecules for potential use in pharmaceuticals and materials science (Chartoire, Comoy, & Fort, 2010).
Chemical Reactivity and Functionalization
Research into the chemical reactivity of 2,3-substituted furo[2,3-b]pyridines has led to the development of straightforward methods for their functionalization, expanding the toolbox for synthetic chemists in drug design and development (Fumagalli & da Silva Emery, 2016).
Seed Germination Stimulant Synthesis
A novel compound, 3-methyl-2H-furo[2,3-c]pyran-2-one, identified as a key agent in smoke for promoting seed germination, was synthesized from pyromeconic acid. This highlights an ecological application of furo[2,3-c]pyridine derivatives in understanding fire-dependent plant species' regeneration processes (Flematti, Ghisalberti, Dixon, & Trengove, 2005).
Mechanism of Action
Properties
IUPAC Name |
2-methylfuro[2,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBASZQNOKRYDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334921 | |
Record name | 2-Methyl-furo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69022-76-0 | |
Record name | 2-Methyl-furo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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